4-(2-Amino-3-chlorophenyl)pyrrole

Biocatalysis Natural Product Biosynthesis Enzymology

Source high-purity 4-(2-Amino-3-chlorophenyl)pyrrole (monodechloroaminopyrrolnitrin) for precise biosynthetic studies. This is the validated, non-substitutable substrate for the PrnC flavin-dependent halogenase (KM = 14.4 µM) and the direct product of PrnB. It is essential for in vitro reconstitution of the pyrrolnitrin antifungal pathway and for synthesizing pyonitrin A derivatives (61% yield). Do not accept generic alternatives; their different enzymatic recognition will compromise your kinetic assays and metabolic engineering results.

Molecular Formula C10H9ClN2
Molecular Weight 192.64 g/mol
CAS No. 75102-75-9
Cat. No. B1202813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Amino-3-chlorophenyl)pyrrole
CAS75102-75-9
Synonyms4-(2-amino-3-chlorophenyl)pyrrole
4-ACPP
Molecular FormulaC10H9ClN2
Molecular Weight192.64 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)N)C2=CNC=C2
InChIInChI=1S/C10H9ClN2/c11-9-3-1-2-8(10(9)12)7-4-5-13-6-7/h1-6,13H,12H2
InChIKeyVLWKKIHFPGKVHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 gram / 1 milligram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Amino-3-chlorophenyl)pyrrole (CAS 75102-75-9): A Key Pyrrolnitrin Pathway Intermediate


4-(2-Amino-3-chlorophenyl)pyrrole, systematically named 2-chloro-6-(1H-pyrrol-3-yl)aniline and also known as monodechloroaminopyrrolnitrin (MDA), is a member of the phenylpyrrole class of organic compounds [1]. This heterocyclic aromatic compound (C10H9ClN2; MW 192.65) is defined by a pyrrole ring carrying a 2-amino-3-chlorophenyl substituent at position 3 and is recognized as a bacterial metabolite [2]. It is distinguished within its compound class by its specific origin as the product of the PrnB enzyme-catalyzed ring rearrangement and decarboxylation of 7-chloro-L-tryptophan in the pyrrolnitrin biosynthetic pathway [3].

Why Substituting 4-(2-Amino-3-chlorophenyl)pyrrole with Other Pyrroles or Anilines is Scientifically Unjustified


Generic substitution is invalid for 4-(2-Amino-3-chlorophenyl)pyrrole due to its precise and non-interchangeable role as a biosynthetic intermediate. The addition of a single chlorine atom at the 3-position of the pyrrole ring by the PrnC enzyme transforms this compound into aminopyrrolnitrin [1], a step that is chemically specific and cannot be replicated by other substituted pyrroles or anilines. Moreover, this compound is not a final bioactive entity but a pathway-specific precursor; any attempt to replace it with a commercially available 'similar' pyrrole would disrupt downstream reactions, as its enzymatic recognition (KM = 14.4 ± 1.2 µM) is unique [2]. The evidence below quantifies these critical, non-transferable properties.

Product-Specific Quantitative Evidence for 4-(2-Amino-3-chlorophenyl)pyrrole Differentiation


Crucial Intermediate in Pyrrolnitrin Biosynthesis

4-(2-Amino-3-chlorophenyl)pyrrole is the obligate product of the PrnB enzyme and the specific substrate for the PrnC halogenase in the pyrrolnitrin pathway [1]. Unlike other pyrroles, its formation from 7-chloro-L-tryptophan is a key branch point; no other known pyrrole can enter the pathway at this stage.

Biocatalysis Natural Product Biosynthesis Enzymology

PrnC Halogenase Substrate Affinity

The enzyme PrnC, which catalyzes the next step in the pathway, exhibits a defined affinity for 4-(2-Amino-3-chlorophenyl)pyrrole, with a KM value of 14.4 ± 1.2 µM and a kcat of 1.66 ± 0.02 min⁻¹ [1]. This quantitative data establishes it as the native substrate and provides a benchmark for inhibitor or analog studies.

Enzyme Kinetics Halogenase Substrate Specificity

Role as a Chemical Building Block for Pyonitrin A Synthesis

4-(2-Amino-3-chlorophenyl)pyrrole has a demonstrated synthetic utility not shared by most other pyrroles. It serves as a specific reactant in the synthesis of pyonitrin A, reacting with aeruginaldehyde in the presence of trifluoroacetic acid (TFA) and dimethyl sulfoxide (DMSO) to yield the product in 61% yield after 36 hours [1].

Organic Synthesis Methodology Natural Product Derivatives

Optimal Research Applications for 4-(2-Amino-3-chlorophenyl)pyrrole Based on Differentiation Evidence


Enzymatic Studies of Halogenases

This compound is the validated substrate for the PrnC halogenase, with a known KM of 14.4 ± 1.2 µM [1]. Researchers investigating the kinetics, substrate specificity, or mechanism of flavin-dependent halogenases can use it as a precise tool for quantitative assays and inhibitor screening.

Elucidating Pyrrolnitrin Biosynthesis

As the direct product of the PrnB enzyme, 4-(2-Amino-3-chlorophenyl)pyrrole is essential for studying the central steps of the pyrrolnitrin biosynthetic pathway [2]. It is required for in vitro reconstitution of the pathway, functional characterization of PrnB and PrnC, and metabolic engineering efforts aimed at producing antifungal compounds.

Synthesis of Pyonitrin A and Related Analogs

A documented synthetic protocol uses this compound as a key starting material to synthesize pyonitrin A in 61% yield [3]. This provides a reliable foundation for medicinal chemistry campaigns focused on exploring the structure-activity relationships (SAR) of this underexplored natural product scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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